N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide, also known as ABT-888, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. ABT-888 has been extensively studied for its potential as a cancer therapy, and its mechanism of action and physiological effects have been well characterized.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage, and it helps to recruit other proteins to the site of damage to facilitate repair. Inhibition of PARP prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM). N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has also been shown to induce autophagy, a process by which cells break down and recycle damaged organelles and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide is a useful tool for studying the role of PARP in DNA repair and cancer biology. Its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a valuable tool for developing new cancer therapies. However, there are some limitations to its use in lab experiments. N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has been shown to have off-target effects on other enzymes involved in DNA repair, which can complicate the interpretation of experimental results. Additionally, N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved selectivity and potency. Another area of interest is the identification of biomarkers that can be used to predict response to PARP inhibitors. Finally, there is growing interest in the use of PARP inhibitors in combination with immunotherapy for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has been extensively studied for its potential as a cancer therapy. Its ability to sensitize cancer cells to chemotherapy and radiation therapy has been demonstrated in preclinical studies and clinical trials. N-[4-(acetylamino)phenyl]-4-(benzoylamino)benzamide has been shown to be effective in combination with a variety of chemotherapy agents, including temozolomide, carboplatin, and irinotecan. Clinical trials have also shown promising results in combination with radiation therapy for the treatment of glioblastoma and other solid tumors.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-benzamidobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15(26)23-18-11-13-20(14-12-18)25-22(28)17-7-9-19(10-8-17)24-21(27)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26)(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPJCLCNKZBFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-benzamidobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.